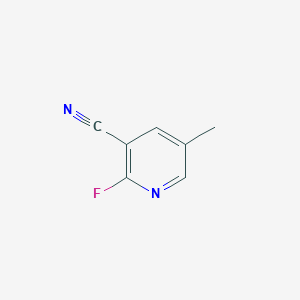

2-Fluoro-5-methylnicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVKHKCASSZSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704550 | |

| Record name | 2-Fluoro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232432-76-6 | |

| Record name | 2-Fluoro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-methylnicotinonitrile (CAS 1232432-76-6): A Key Intermediate in Modern Drug Discovery

Abstract

2-Fluoro-5-methylnicotinonitrile, registered under CAS Number 1232432-76-6, is a strategically important heterocyclic building block in the field of medicinal chemistry. As a substituted fluoropyridine, it embodies a unique combination of chemical functionalities—a reactive nitrile group, a nucleophilic substitution--prone fluorine atom, and a pyridine core—that make it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents. The judicious incorporation of fluorine into drug candidates can significantly enhance critical properties such as metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth analysis of the compound's physicochemical properties, plausible synthetic routes, spectroscopic characterization, chemical reactivity, and proven applications, offering a comprehensive resource for researchers and professionals in drug development.

Nomenclature and Core Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. This compound is systematically named and characterized by the following properties.

| Property | Value | Source(s) |

| CAS Number | 1232432-76-6 | [1] |

| IUPAC Name | 2-fluoro-5-methylpyridine-3-carbonitrile | [2] |

| Synonyms | 3-Cyano-2-fluoro-5-methylpyridine | N/A |

| Molecular Formula | C₇H₅FN₂ | [1] |

| Molecular Weight | 136.13 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Storage | Sealed in dry, 2-8°C | [1] |

The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The prevalence of fluorinated compounds in modern pharmaceuticals is a testament to the transformative power of fluorine in drug design. The introduction of fluorine can profoundly modulate a molecule's electronic properties, lipophilicity, and metabolic fate.[3]

Specifically, the 2-fluoropyridine motif, as seen in our compound of interest, offers distinct advantages:

-

Enhanced Potency and Selectivity: The strong electron-withdrawing nature of fluorine can alter the pKa of the pyridine nitrogen and influence hydrogen bonding interactions, often leading to improved binding affinity at the target receptor.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating fluorine at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life.

-

Increased Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs.[3]

-

High Reactivity for Synthesis: The fluorine atom at the 2-position of a pyridine ring is highly activated towards nucleophilic aromatic substitution (SₙAr), making it an excellent synthetic handle.[4][5] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of its chloro-analog, allowing for milder reaction conditions suitable for complex, late-stage functionalization.[6][7][8]

This combination of biological benefit and synthetic versatility makes this compound a high-value intermediate for constructing novel chemical entities.

Synthesis and Mechanistic Considerations

While proprietary synthesis routes exist, a plausible and scalable pathway to this compound can be devised from readily available precursors, leveraging established pyridine chemistry. A common approach involves the functionalization of a pre-existing 5-methylpyridine core.

Proposed Synthetic Workflow

A logical synthetic approach could involve the Sandmeyer reaction on an amino-pyridine precursor, followed by cyanation. An alternative, and often more direct route for installing the nitrile, is the dehydration of a corresponding amide or aldoxime. A plausible multi-step synthesis is outlined below.

Caption: Plausible multi-step synthesis workflow for this compound.

Exemplary Protocol: Dehydration of an Aldoxime Intermediate

An alternative, efficient method involves the dehydration of an aldoxime, which can be formed from the corresponding aldehyde. This approach avoids harsh cyanation reagents.

-

Oxime Formation: 2-Chloro-5-fluoro-3-pyridinecarboxaldehyde is reacted with hydroxylamine hydrochloride in an aqueous ethanol solution. The resulting oxime intermediate precipitates as a solid and can be isolated by filtration.[9]

-

Causality: This is a standard, high-yielding condensation reaction. The aqueous environment facilitates the reaction and precipitation of the product.

-

-

Dehydration to Nitrile: The isolated oxime is suspended in a suitable solvent like dichloromethane (DCM). A dehydrating agent, such as 1,1'-carbonyldiimidazole (CDI), is added, and the mixture is heated to reflux.[9]

-

Causality: CDI is an effective and mild dehydrating agent that converts the oxime into the nitrile under relatively gentle conditions, which preserves the sensitive fluoro- and chloro-substituents. The reaction proceeds via an active ester-like intermediate which then eliminates to form the nitrile.

-

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired nicotinonitrile.[9]

Spectroscopic Characterization (Predicted)

| Technique | Predicted Features |

| ¹H NMR | δ ~8.3 ppm (d, 1H): Proton at C6, doublet due to coupling with the fluorine at C2.δ ~7.8 ppm (d, 1H): Proton at C4, doublet due to meta-coupling with C6 proton.δ ~2.4 ppm (s, 3H): Methyl protons at C5, singlet as there are no adjacent protons. |

| ¹³C NMR | δ ~160 ppm (d, ¹JCF ≈ 240 Hz): C2 carbon, large doublet due to direct coupling with fluorine.δ ~145-150 ppm (d): C4 and C6 carbons.δ ~115 ppm (s): Nitrile carbon (-CN).δ ~110 ppm (d, ²JCF ≈ 35 Hz): C3 carbon, smaller doublet due to two-bond coupling with fluorine.δ ~18 ppm (s): Methyl carbon (-CH₃). |

| IR (Infrared) | ~2230 cm⁻¹: Sharp, strong absorption characteristic of the C≡N (nitrile) stretch.~1600, 1480 cm⁻¹: Absorptions from the C=C and C=N stretching vibrations of the pyridine ring.~1250 cm⁻¹: Strong absorption from the C-F stretch. |

| MS (Mass Spec) | m/z 136.05: Molecular ion peak [M]⁺, corresponding to the exact mass of C₇H₅FN₂. |

Reactivity and Applications in Synthetic Programs

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and selective transformations.

-

Nucleophilic Aromatic Substitution (SₙAr): As previously noted, the 2-fluoro substituent is an excellent leaving group.[4][8] It can be readily displaced by a wide range of nucleophiles (O-, N-, S-, and C-based), providing access to a diverse library of 2-substituted pyridine derivatives. This reaction is often the key step in building the core of a final drug molecule.

-

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be:

-

Hydrolyzed to a carboxylic acid (nicotinic acid derivative) under acidic or basic conditions.

-

Reduced to a primary amine (aminomethylpyridine derivative) using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

Caption: Key synthetic transformations of this compound.

This dual reactivity makes it a valuable precursor for creating complex heterocyclic systems, which are prevalent in many modern drugs.[13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While specific toxicity data is limited, information from structurally related fluorinated and nitrated pyridines provides a strong basis for safe handling protocols.

-

Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves (e.g., nitrile).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound (CAS 1232432-76-6) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its strategically positioned functional groups provide a robust platform for synthetic chemists to build molecular complexity and to leverage the well-established benefits of fluorine in modulating pharmacological properties. Understanding its synthesis, reactivity, and spectroscopic signature is key to unlocking its full potential in the development of next-generation therapeutics.

References

- 1. 1256808-61-3|5-Fluoro-2-methylnicotinonitrile|BLD Pharm [bldpharm.com]

- 2. 2-Fluoro-5-methylnicotinic acid [synhet.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methylpyridine-3-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-fluoro-5-methylpyridine-3-carbonitrile, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical data with established experimental methodologies for property determination. It delves into the molecular structure, physical characteristics, spectroscopic signature, and solubility profile of the compound, offering both validated data and the procedural knowledge necessary for its practical application and characterization in a laboratory setting.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents and agrochemicals.[1] Among these, fluorinated pyridine derivatives have garnered significant attention due to the unique influence of the fluorine atom on a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] 2-Fluoro-5-methylpyridine-3-carbonitrile is a substituted nicotinonitrile that serves as a versatile intermediate in organic synthesis.[3] Its structural combination of a fluorinated pyridine ring, a methyl group, and a cyano group presents a unique electronic and steric profile, making it a valuable precursor for the development of novel active pharmaceutical ingredients (APIs).[3][4]

This guide offers an in-depth analysis of the compound's essential physicochemical properties. Rather than merely listing data, we explore the causality behind these characteristics and provide detailed, self-validating protocols for their experimental determination, empowering researchers to confidently utilize and characterize this compound in their discovery and development workflows.

Molecular and Core Properties

The identity and foundational characteristics of a compound are defined by its molecular structure and fundamental properties. These data points are the first step in any chemical analysis or synthetic planning.

Chemical Structure:

Core Data Summary:

| Property | Value | Source/Method |

| IUPAC Name | 2-Fluoro-5-methylpyridine-3-carbonitrile | IUPAC Nomenclature |

| Molecular Formula | C₇H₅FN₂ | Elemental Composition |

| Molecular Weight | 136.13 g/mol | Calculated |

| CAS Number | Not readily available in public databases | - |

| SMILES String | Cc1cc(c(F)n1)C#N | Structure Representation |

Physical State and Thermal Properties

The physical and thermal properties of a compound are critical for handling, purification, and formulation. They are also primary indicators of sample purity.

Physical State and Appearance

Based on structurally similar compounds, 2-fluoro-5-methylpyridine-3-carbonitrile is predicted to be a white to pale yellow crystalline solid or a high-boiling point liquid at standard temperature and pressure.

Melting Point

Expertise & Experience: The melting point is one of the most crucial and accessible indicators of a compound's purity. A pure crystalline solid will exhibit a sharp, well-defined melting point range, typically spanning 0.5-1.0°C. The presence of impurities introduces defects into the crystal lattice, which disrupts the intermolecular forces, resulting in a lower and broader melting point range.[5] Therefore, an accurate determination is fundamental for quality control.

Experimental Protocol: Capillary Melting Point Determination This protocol describes the use of a standard Mel-Temp or similar digital melting point apparatus.

-

Sample Preparation: Place a small amount of the dry compound onto a clean, dry watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom.

-

Initial Rapid Determination: Insert the capillary tube into the apparatus. Heat the block rapidly to get an approximate melting point. This provides a target range and saves time.

-

Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Insert a new sample.

-

Controlled Heating: Heat the block until the temperature is about 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[5]

-

Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂.[6]

-

Validation: Repeat the accurate determination at least once to ensure the result is reproducible.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Profile

Expertise & Experience: A compound's solubility is governed by the principle of "like dissolves like."[7] 2-Fluoro-5-methylpyridine-3-carbonitrile possesses both polar (pyridine nitrogen, nitrile group, C-F bond) and non-polar (methyl group, aromatic ring) features. This amphiphilic nature suggests solubility in a range of organic solvents. The basicity of the pyridine nitrogen lone pair implies that the compound's solubility in aqueous media will be pH-dependent; it is expected to be significantly more soluble in acidic solutions where it can form a charged pyridinium salt.[8][9] Understanding this profile is critical for choosing appropriate solvents for reactions, purification (crystallization, chromatography), and formulation.

Experimental Protocol: Qualitative Solubility Analysis [7][8] This protocol provides a systematic approach to classifying a compound based on its solubility in a standard set of solvents. Use approximately 25 mg of the compound for each test.

-

Water (H₂O): Add 0.75 mL of deionized water to the sample. Shake vigorously. If the compound dissolves, it is water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[9][10]

-

5% Hydrochloric Acid (HCl): If insoluble in water, add 0.75 mL of 5% HCl. If it dissolves, the compound is a base (Class B), consistent with the presence of the pyridine nitrogen.[8]

-

5% Sodium Hydroxide (NaOH): If insoluble in water, add 0.75 mL of 5% NaOH to a fresh sample. Dissolution indicates the presence of an acidic functional group. This is not expected for the title compound.

-

Organic Solvents: Test solubility in common laboratory solvents such as ethanol, dichloromethane (DCM), ethyl acetate, and acetone. Add 0.75 mL of the solvent and observe for complete dissolution.

Logical Flow for Solubility Classification

Caption: Decision tree for solubility testing.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides an unambiguous "fingerprint" of a molecule's structure. The combination of NMR, IR, and MS is used to confirm the identity and structural integrity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons.

-

Aromatic Protons (2H): These will appear in the downfield region (typically δ 7.0-8.5 ppm). Their splitting patterns will be complex due to coupling with each other and with the fluorine atom.

-

Methyl Protons (3H): A sharp singlet is expected in the upfield region (typically δ 2.2-2.5 ppm), as seen in the closely related 2-fluoro-5-methylpyridine.[11]

-

-

¹³C NMR: The carbon NMR will provide information on all unique carbon atoms in the molecule.

-

C-F Carbon: The carbon directly attached to the fluorine atom (C2) will show a large coupling constant (¹JCF ≈ 230-250 Hz) and appear significantly downfield.[11]

-

Nitrile Carbon (C≡N): A characteristic signal is expected around δ 115-120 ppm.

-

Other Aromatic Carbons: These will appear in the δ 110-150 ppm range, with smaller C-F coupling constants observable for carbons two (²JCF) and three (³JCF) bonds away.

-

Methyl Carbon: An upfield signal around δ 15-20 ppm is expected.

-

-

¹⁹F NMR: A single resonance is expected, providing confirmation of the fluorine atom's presence and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Predicted Key IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity/Appearance |

| C≡N (Nitrile) | ~2230 - 2240 | Strong, Sharp |

| C=C, C=N (Aromatic Ring) | ~1450 - 1600 | Medium to Strong |

| C-F (Aryl Fluoride) | ~1200 - 1250 | Strong |

| C-H (Aromatic) | ~3000 - 3100 | Medium |

| C-H (Aliphatic, Methyl) | ~2850 - 2960 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

-

Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak at m/z = 136.13, corresponding to the molecular weight of the compound.

-

Isotopic Pattern: The presence of carbon and nitrogen will result in predictable M+1 and M+2 peaks.

Chemical Reactivity and Stability

-

Reactivity: The molecule possesses several reactive sites. The pyridine nitrogen is basic and can be protonated or act as a nucleophile. The aromatic ring is electron-deficient due to the electron-withdrawing effects of the fluorine and nitrile groups, making it susceptible to nucleophilic aromatic substitution, particularly at the position para to the fluorine. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine.

-

Storage and Stability: Like many heterocyclic compounds, 2-fluoro-5-methylpyridine-3-carbonitrile should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Conclusion

2-Fluoro-5-methylpyridine-3-carbonitrile is a multifunctional building block with significant potential in medicinal chemistry and materials science. Its physicochemical properties—a moderate melting point, pH-dependent aqueous solubility, and distinct spectroscopic signatures—are direct consequences of its unique molecular architecture. The experimental protocols and expert insights provided in this guide are designed to equip researchers with the necessary tools to effectively handle, characterize, and utilize this compound in their synthetic endeavors, ensuring both scientific integrity and the successful advancement of their research goals.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. chemimpex.com [chemimpex.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pennwest.edu [pennwest.edu]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. quora.com [quora.com]

- 11. 2-Fluoro-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

Solubility Profile of 2-Fluoro-5-methylnicotinonitrile: A Framework for Experimental Determination and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-5-methylnicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development, serving as a key building block for complex active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in various organic solvents is a cornerstone for successful process development, formulation, and preclinical assessment. The solubility of a compound dictates critical parameters such as reaction kinetics, purification strategies (e.g., crystallization), and the ability to formulate a viable drug product.[1][2]

This technical guide addresses the notable absence of comprehensive, publicly available solubility data for this compound. Rather than a simple data sheet, this document provides a complete methodological framework for researchers. It outlines the theoretical principles governing the solubility of this molecule, presents a detailed, field-proven experimental protocol for its determination, and explains how to interpret the resulting data. By synthesizing first-principle chemical theory with rigorous, self-validating experimental design, this guide empowers scientists to generate the precise, reliable solubility data required for advancing their research and development objectives.

Theoretical Solubility Profile and Physicochemical Considerations

To predict the solubility behavior of this compound, we must first analyze its molecular structure and the intermolecular forces it can generate. The principle of "like dissolves like" serves as our primary guide, stating that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[3]

Molecular Structure Analysis:

-

Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor.

-

Nitrile Group (-C≡N): This is a strongly polar functional group due to the large dipole moment of the carbon-nitrogen triple bond. The nitrogen atom's lone pair of electrons also allows it to act as a hydrogen bond acceptor.

-

Fluorine Atom (-F): As the most electronegative element, fluorine creates a significant dipole moment in the C-F bond, increasing the molecule's overall polarity. However, it is a very weak hydrogen bond acceptor.

-

Methyl Group (-CH₃): This is a non-polar, lipophilic group that will favor interactions with non-polar solvents through London dispersion forces.

Predicted Solubility:

The combination of a polar pyridine ring, a highly polar nitrile group, and an electronegative fluorine atom suggests that this compound is a polar molecule. Its solubility is therefore expected to be highest in polar organic solvents. We can categorize its likely behavior:

-

High Solubility Expected: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which have large dipole moments. Strong solubility is also anticipated in polar protic solvents like methanol and ethanol, where hydrogen bonding between the solvent and the nitrile/pyridine nitrogen atoms can occur.[4] This is consistent with the observed high solubility of the related compound, nicotinic acid, in DMSO and ethanol.[5]

-

Moderate Solubility Expected: In solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

-

Low Solubility Expected: In non-polar solvents like toluene and heptane, where the primary intermolecular forces are weak London dispersion forces, which are insufficient to overcome the solute-solute interactions in the crystal lattice.

Temperature is another critical factor; for most solid solutes, solubility increases with temperature because the additional kinetic energy helps overcome the lattice energy of the solid and promotes mixing.[6][7]

A Framework for Experimental Solubility Determination

A systematic approach is required to generate reliable and reproducible solubility data. This involves selecting an appropriate experimental method and a rational set of solvents for characterization.

Method Selection: The Isothermal Shake-Flask Method

For determining thermodynamic equilibrium solubility, the isothermal shake-flask method is the universally recognized gold standard.[1][2] This method involves agitating an excess of the solid compound in the solvent at a constant temperature for a sufficient period to reach equilibrium. This ensures the measured concentration represents the true saturation point, which is critical for thermodynamic calculations and robust process design. While higher-throughput methods like nephelometry exist for rapid screening, they often measure kinetic solubility and may not reflect true equilibrium.[8]

Logical Flow of Experimental Solubility Determination

The diagram below outlines the comprehensive workflow for determining the solubility of this compound.

Standard Operating Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for accurately determining the equilibrium solubility of this compound.

3.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (±0.01 mg)

-

Thermostatic orbital shaker or shaking incubator

-

Calibrated thermometer

-

Centrifuge with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Volumetric flasks and pipettes (Class A)

-

HPLC system with UV detector

3.2. HPLC Method Development & Calibration

-

Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point. The detection wavelength should be set to a UV maximum of the analyte.

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Calibration Curve: Create a series of at least five calibration standards by serial dilution of the stock solution.

-

Linearity: Inject the standards and construct a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) of ≥0.999.

3.3. Experimental Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~20-50 mg of solid per 1 mL of solvent.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined time to ensure equilibrium is reached.

-

Expert Insight: The time to reach equilibrium should be determined empirically. Run a time-course experiment (e.g., sampling at 12, 24, 48, and 72 hours) to find the point where the measured concentration no longer increases. For many crystalline organic compounds, 24 to 48 hours is sufficient.[1]

-

-

Phase Separation: After equilibration, let the vials stand in a temperature-controlled block for 30 minutes to allow coarse particles to settle. Then, centrifuge the vials at the same temperature for 15-20 minutes to pellet the remaining solid.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Trustworthiness Check: The first few drops from the filter should be discarded to avoid any adsorption effects.

-

-

Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.

3.4. Data Calculation Calculate the solubility using the following formula: Solubility (mg/mL) = HPLC Concentration (mg/mL) × Dilution Factor

Data Interpretation and Influencing Factors

The experimentally determined solubility values should be tabulated for clear comparison.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C (Template)

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 0.1 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |

| Acetone | 5.1 | Experimental Value | Calculated Value |

| Isopropanol | 3.9 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | Experimental Value | Calculated Value |

| Methanol | 5.1 | Experimental Value | Calculated Value |

| DMSO | 7.2 | Experimental Value | Calculated Value |

Relationship of Physicochemical Properties to Solubility

The interplay between the solute, solvent, and external conditions dictates the final solubility. This relationship can be visualized as a logical hierarchy.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 8. rheolution.com [rheolution.com]

An In-Depth Technical Guide to 2-Fluoro-5-methylnicotinonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methylnicotinonitrile, a key fluorinated heterocyclic building block in modern medicinal chemistry. The guide details its discovery and the historical evolution of its synthesis, offering insights into the rationale behind various experimental approaches. It serves as a crucial resource for researchers and drug development professionals, elucidating the synthesis, properties, and significant applications of this important pharmaceutical intermediate.

Introduction: The Significance of Fluorinated Nicotinonitriles in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules.[1] Among the various classes of fluorinated compounds, pyridines, and specifically nicotinonitriles, are of particular interest due to their prevalence in a wide range of pharmaceuticals.

This compound (CAS No. 1232432-76-6) has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a fluorine atom at the 2-position, a methyl group at the 5-position, and a nitrile group at the 3-position of the pyridine ring, offers multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutics. This guide will delve into the history of its synthesis and explore the chemical strategies that have been developed for its preparation.

Physicochemical Properties and Data

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 1232432-76-6 | N/A |

| Molecular Formula | C₇H₅FN₂ | N/A |

| Molecular Weight | 136.13 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Synonyms | 2-Fluoro-5-methylpyridine-3-carbonitrile | N/A |

Retrosynthetic Analysis and Key Precursors

The synthesis of this compound can be approached through several retrosynthetic pathways. The most logical precursors are other 2-substituted-5-methylpyridine derivatives, where the substituent at the 2-position can be converted to a fluorine atom, and a cyano group can be introduced at the 3-position.

Caption: Retrosynthetic analysis of this compound.

Key precursors that have been utilized or are logically viable for the synthesis of this compound include:

-

2-Chloro-5-methylnicotinonitrile: A direct precursor where the chloro group can be displaced by fluoride in a halogen exchange (Halex) reaction.

-

2-Fluoro-5-methylnicotinic Acid: This precursor requires the conversion of the carboxylic acid group into a nitrile.[1][2] This is typically a two-step process involving amidation followed by dehydration.

-

2-Fluoro-5-methylpyridine: This precursor requires the introduction of a cyano group at the 3-position of the pyridine ring.[3][4]

Historical Development of Synthetic Routes

Early Approaches: Multi-step Syntheses from Pyridine Precursors

Early synthetic strategies for related fluorinated pyridines often involved multi-step processes starting from readily available pyridine derivatives. For example, the synthesis of the key precursor, 2-fluoro-5-methylpyridine, can be achieved from 2-amino-5-methylpyridine via a Balz-Schiemann reaction.[3]

Experimental Protocol: Synthesis of 2-Fluoro-5-methylpyridine [3]

-

Diazotization: 2-Amino-5-methylpyridine is dissolved in a solution of fluoboric acid.

-

Sodium nitrite is added portion-wise at low temperatures (-10°C to 0°C) to form the diazonium tetrafluoroborate salt.

-

Thermal Decomposition: The reaction mixture is then heated to induce thermal decomposition of the diazonium salt, which releases nitrogen gas and results in the formation of 2-fluoro-5-methylpyridine.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Evolution to More Direct Routes: Halogen Exchange and Cyanation

With the advancement of synthetic methodologies, more direct routes to fluorinated nicotinonitriles have become available. Halogen exchange (Halex) reactions, where a chloro or bromo substituent is replaced by a fluoro group using a fluoride salt, have become a common strategy.[2]

Conceptual Protocol: Halogen Exchange for the Synthesis of this compound

-

Reaction Setup: 2-Chloro-5-methylnicotinonitrile is dissolved in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Fluorinating Agent: An anhydrous alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), is added to the reaction mixture. A phase-transfer catalyst may also be employed to enhance the reactivity of the fluoride salt.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature to facilitate the nucleophilic aromatic substitution of the chloride with fluoride.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by distillation or chromatography.

Another direct approach involves the cyanation of a pre-fluorinated pyridine precursor. The introduction of a cyano group onto a pyridine ring can be achieved through various methods, including the Rosenmund-von Braun reaction or palladium-catalyzed cyanation.

Modern Synthetic Methodologies

Current synthetic strategies for this compound often focus on efficiency, scalability, and the use of readily available starting materials. A plausible and efficient modern synthesis would involve the conversion of 2-fluoro-5-methylnicotinic acid to the target nitrile.

Caption: A modern synthetic route to this compound.

Detailed Experimental Protocol: Synthesis from 2-Fluoro-5-methylnicotinic Acid

Step 1: Amidation of 2-Fluoro-5-methylnicotinic Acid

-

Activation of Carboxylic Acid: 2-Fluoro-5-methylnicotinic acid is suspended in an inert solvent like dichloromethane or toluene. A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added dropwise at room temperature to form the corresponding acid chloride.

-

Ammonolysis: The resulting acid chloride solution is then slowly added to a cooled, concentrated solution of ammonium hydroxide. This leads to the formation of 2-fluoro-5-methylnicotinamide, which often precipitates out of the solution.

-

Isolation: The solid amide is collected by filtration, washed with water, and dried under vacuum.

Step 2: Dehydration of 2-Fluoro-5-methylnicotinamide

-

Reaction Setup: The dried 2-fluoro-5-methylnicotinamide is mixed with a dehydrating agent. Common and effective dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride.[5][6]

-

Reaction Conditions: The mixture is heated, often under reflux, to drive the dehydration reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with ice water and neutralized with a base. The product, this compound, is then extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product with high purity.

Applications in Drug Development

This compound is a valuable building block for the synthesis of a variety of biologically active compounds. Its utility is demonstrated by its incorporation into the structures of several investigational drugs and clinical candidates. The fluorinated pyridine scaffold is a common motif in molecules targeting a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

While specific drug candidates synthesized directly from this compound are often proprietary, the structural motif is present in numerous patented compounds, highlighting its importance to the pharmaceutical industry.

Conclusion

This compound stands as a testament to the importance of fluorinated heterocycles in modern drug discovery. While its direct discovery is not prominently documented, its synthesis is based on well-established and evolving chemical principles. The synthetic routes, from multi-step sequences to more direct and efficient modern methodologies, provide medicinal chemists with reliable access to this key intermediate. As the demand for novel therapeutics continues to grow, the role of versatile building blocks like this compound in the development of the next generation of medicines will undoubtedly expand.

References

- 1. 2-Fluoro-5-methylnicotinic acid [synhet.com]

- 2. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 3. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors – Oriental Journal of Chemistry [orientjchem.org]

- 4. Direct Regioselective C-H Cyanation of Purines [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

The Ascendant Role of 2-Fluoro-5-methylnicotinonitrile Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Importance of Fluorinated Nicotinonitriles in Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the myriad of fluorinated heterocycles, the 2-fluoro-5-methylnicotinonitrile core represents a particularly promising scaffold for the development of novel therapeutics. This technical guide will provide an in-depth exploration of the potential biological activities of this compound derivatives, with a focus on their applications as anticancer, antimicrobial, and enzyme inhibitory agents. We will delve into the synthetic strategies for accessing these compounds, detail the experimental protocols for their biological evaluation, and discuss the structure-activity relationships that govern their therapeutic potential.

I. Synthetic Pathways to this compound and Its Derivatives

The synthesis of this compound and its subsequent derivatization are critical steps in the exploration of its biological activities. While the direct synthesis of the title compound is not extensively reported in publicly available literature, analogous syntheses of closely related structures, such as 2-chloro-5-fluoronicotinonitrile, provide a roadmap for its preparation.

A common synthetic route begins with a readily available substituted pyridine. For instance, 2-chloro-5-fluoronicotinaldehyde can be converted to the corresponding oxime, followed by dehydration to yield the nitrile functionality. The chlorine atom at the 2-position can then be a handle for further nucleophilic substitution reactions to introduce a variety of functional groups, or potentially be replaced by fluorine in certain synthetic schemes.

A plausible synthetic workflow for generating a library of this compound derivatives for biological screening is outlined below. This workflow is based on established synthetic methodologies for similar heterocyclic compounds.

Caption: Synthetic workflow for this compound derivatives.

II. Anticancer Potential of Nicotinonitrile Derivatives

The nicotinonitrile scaffold is a privileged structure in oncology, with several derivatives demonstrating potent anticancer activity. The introduction of a fluorine atom can further enhance this activity by improving metabolic stability and target engagement.

Mechanism of Action: Targeting Key Oncogenic Pathways

Nicotinonitrile derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1] The electron-withdrawing nature of the nitrile and fluorine moieties can facilitate interactions with the active sites of key oncogenic proteins.

One important class of targets for nicotinonitrile-based anticancer agents is the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis.[1] Overexpression of Pim kinases is associated with a poor prognosis in several cancers, making them attractive targets for therapeutic intervention.

Caption: Simplified signaling pathway of nicotinonitrile derivatives as Pim kinase inhibitors.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of novel compounds is typically evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following table summarizes the cytotoxic activity of representative nicotinonitrile derivatives from the literature, demonstrating the potential of this scaffold.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8e | HepG2 (Liver) | ≤ 0.28 | [1] |

| 8c | HepG2 (Liver) | 1.34 | [1] |

| 9a | MCF-7 (Breast) | 2.45 | [1] |

| 12 | MCF-7 (Breast) | 3.87 | [1] |

| Compound 12 | MCF-7 (Breast) | 0.5 | [2] |

| Compound 11 | MCF-7 (Breast) | 0.73 | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

III. Antimicrobial Activity of Fluorinated Nicotinonitriles

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated heterocyclic compounds, including nicotinonitrile derivatives, have shown promise in this area.[3][4][5]

Mechanism of Action: Disruption of Essential Bacterial Processes

The antimicrobial activity of nicotinonitrile derivatives can arise from their ability to interfere with essential bacterial processes such as cell wall synthesis, DNA replication, or protein synthesis. The specific mechanism of action is often dependent on the overall structure of the molecule and the nature of its substituents.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 3a | Staphylococcus aureus | - | [4][5] |

| Compound 3b | Escherichia coli | - | [4][5] |

| Compound 3c | Klebsiella sp. | - | [4][5] |

(Note: Specific MIC values for these compounds were not provided in the abstract, but they were reported to have good antibacterial activity.)

Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various bacterial strains.

Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits bacterial growth.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plates.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

IV. Enzyme Inhibition: A Key Mechanism for Therapeutic Intervention

Many diseases are driven by the aberrant activity of specific enzymes. Consequently, the development of potent and selective enzyme inhibitors is a major focus of drug discovery. The this compound scaffold, with its potential for diverse functionalization, is an attractive starting point for the design of enzyme inhibitors, particularly kinase inhibitors.

Kinase Inhibition: Targeting Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[6] Nicotinonitrile derivatives have been successfully developed as kinase inhibitors, and the incorporation of fluorine can enhance their selectivity and potency.[7]

Caption: Principle of a kinase inhibition assay.

Quantitative Data: Kinase Inhibitory Activity

The inhibitory activity of compounds against specific kinases is typically reported as IC50 values.

| Compound ID | Kinase Target | IC50 (µM) | Reference |

| 8e | Pim-1 | ≤ 0.28 | [1] |

| 8e | Pim-2 | ≤ 0.28 | [1] |

| 8e | Pim-3 | ≤ 0.28 | [1] |

| Compound 12 | PIM-1 | 0.0143 | [2] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound derivatives against a specific protein kinase.

Principle: A variety of assay formats can be used to measure kinase activity, including those that detect the consumption of ATP or the formation of the phosphorylated product. A common method involves a luminescence-based assay that quantifies the amount of ADP produced.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

Test compounds

-

A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, and the test compound in the assay buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen assay kit. For an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

V. Conclusion and Future Perspectives

The this compound scaffold holds significant promise as a versatile platform for the discovery of novel therapeutic agents. The incorporation of a fluorine atom and a methyl group onto the nicotinonitrile core provides a unique combination of physicochemical properties that can be exploited to develop potent and selective inhibitors of various biological targets. While the publicly available data on derivatives of this specific scaffold is still emerging, the extensive research on related nicotinonitrile and fluorinated pyridine compounds strongly supports its potential in the fields of oncology, infectious diseases, and beyond.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. A deeper understanding of their structure-activity relationships will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. Advanced computational modeling and structural biology studies will also play a vital role in elucidating their mechanisms of action and guiding the rational design of next-generation drug candidates based on this promising scaffold.

VI. References

-

El-Sayed, N. N. E., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 659-666.

-

Sharma, P., & Kumar, A. (2018). Synthesis and Antibacterial Screening of Novel Fluorine Containing Heterocycles. Journal of Heterocyclic Chemistry, 55(1), 134-143.

-

Wang, J., et al. (2019). Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening. European Journal of Medicinal Chemistry, 167, 218-228.

-

Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4).

-

Hassan, A. S., et al. (2013). Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives. Molecules, 18(3), 2683-2703.

-

Abdel-Aziz, A. A.-M., et al. (2020). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Molecules, 25(21), 5089.

-

Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4).

-

Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20086-20119.

-

Al-Saeedi, S. I., et al. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795(1), 012022.

-

Al-Saeedi, S. I., et al. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795(1), 012022.

-

Kumar, S., et al. (2020). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Asian Journal of Pharmaceutical and Clinical Research, 13(10), 136-141.

-

Roskoski, R. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037.

-

Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20086-20119.

-

BenchChem. (n.d.). 2-Chloro-5-fluoronicotinamide. Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). The Ascendant Role of Nicotinonitrile Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Retrieved from --INVALID-LINK--

-

Aboukhatwa, S. M., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126.

-

Sharma, P., & Kumar, A. (2018). Synthesis and Antibacterial Screening of Novel Fluorine Containing Heterocycles. Journal of Heterocyclic Chemistry, 55(1), 134-143.

-

Goldstein, D. M., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry, 51(23), 7481-7493.

-

Aboukhatwa, S. M., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126.

-

El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7851.

-

Aboukhatwa, S. M., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126.

-

Gushchina, I. V., et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. The Journal of Physical Chemistry B, 125(36), 10149-10163.

-

BenchChem. (n.d.). The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinonitrile synthesis. Retrieved from --INVALID-LINK--

-

EvitaChem. (n.d.). Buy 2-Chloro-5-fluoro-6-morpholinonicotinonitrile (EVT-13769822). Retrieved from --INVALID-LINK--

-

Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2 (1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(8), 2536-2545.

-

Tan, M. L., et al. (2018). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 23(8), 2086.

-

Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. Retrieved from --INVALID-LINK--

-

Kovács, D., et al. (2022). Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. Pharmaceuticals, 15(10), 1214.

-

Faraco, V., et al. (2016). Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. Applied Microbiology and Biotechnology, 100(17), 7365-7381.

-

Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from --INVALID-LINK--

-

Ghorab, M. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1657.

-

Google Patents. (n.d.). US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers. Retrieved from --INVALID-LINK--

-

Popov, R. S., et al. (2017). Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. Current Medicinal Chemistry, 24(42), 4779-4799.

-

ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinic acid synthesis. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from --INVALID-LINK--

-

BLD Pharm. (n.d.). 791644-48-9|2-Chloro-5-fluoronicotinonitrile. Retrieved from --INVALID-LINK--

-

Li, Y., et al. (2024). Research Progress on the Structure-activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. Molecules, 29(11), 2568.

-

Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from --INVALID-LINK--

-

Al-Suwaidan, I. A., et al. (2021). Synthesis and insight into the structure-activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 11(54), 34169-34182.

-

Kicel, A., et al. (2021). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules, 26(11), 3149.

References

- 1. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Screening of Novel Fluorine Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of Fluorinated Nicotinonitrile Building Blocks in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated pKa—offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2][3][4] Among the diverse array of fluorinated heterocyclic cores, fluorinated nicotinonitriles have emerged as exceptionally versatile and valuable building blocks. Their dual-functional nature, featuring a reactive nitrile group and a pyridine ring activated by both the nitrogen heteroatom and fluorine's inductive effect, provides a rich platform for complex molecular construction.

This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of fluorinated nicotinonitrile building blocks. Moving beyond a simple recitation of methods, this document elucidates the underlying chemical principles and practical considerations that govern the use of these powerful synthetic intermediates.

I. The Synthetic Landscape: Accessing Fluorinated Nicotinonitrile Cores

The strategic placement of fluorine on the nicotinonitrile scaffold dictates its subsequent reactivity and utility. Consequently, a variety of synthetic methodologies have been developed to access specific isomers with high regioselectivity. The primary approaches can be broadly categorized as nucleophilic fluorination, diazotization-fluorination, and ring-construction strategies.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse for 2- and 4-Fluoronicotinonitriles

Nucleophilic aromatic substitution is a prevalent strategy for introducing fluorine, particularly at the 2- and 4-positions of the pyridine ring, which are activated by the ring nitrogen. This typically involves the displacement of a suitable leaving group, most commonly chlorine, with a fluoride source.

A common precursor for these syntheses is a chlorinated nicotinonitrile. For instance, 2-chloronicotinonitrile can be prepared from nicotinamide-1-oxide by treatment with phosphorus oxychloride and phosphorus pentachloride.[5] The subsequent halogen exchange (Halex) reaction with a fluoride salt, such as potassium fluoride, often requires high temperatures and polar aprotic solvents like dimethyl sulfoxide (DMSO) or 1-methyl-2-pyrrolidinone.[6][7] The use of phase-transfer catalysts can sometimes facilitate this transformation under milder conditions.[8]

The synthesis of 2-cyano-3,5-difluoropyridine from 2-cyano-3,5-dichloropyridine using potassium fluoride in DMSO at 160°C exemplifies this approach.[9] Similarly, 2-cyano-3-fluoropyridine can be synthesized from 2-cyano-3-chloropyridine with potassium fluoride at reflux in 1-methyl-2-pyrrolidinone.[6]

Diazotization-Fluorination (Balz-Schiemann Reaction): A Key Route to 3- and 4-Fluoronicotinonitriles

For positions less activated towards SNAr, such as the 3- and 5-positions, the Balz-Schiemann reaction and its variants provide a reliable synthetic entry. This method involves the diazotization of an aminopyridine precursor in the presence of a fluoride source, typically tetrafluoroboric acid (HBF4) or anhydrous hydrogen fluoride, followed by thermal or photochemical decomposition of the resulting diazonium salt.

For example, the synthesis of 4-fluoropyridine, a related building block, can be achieved from 4-aminopyridine via the Balz-Schiemann reaction.[10] This principle can be extended to the synthesis of fluoronicotinonitriles from the corresponding aminonicotinonitriles.

Multi-step and De Novo Ring Synthesis Strategies

In some instances, fluorinated nicotinonitriles are assembled from acyclic or other heterocyclic precursors, incorporating the fluorine atom at an early stage. These methods offer access to substitution patterns that are challenging to achieve through functionalization of a pre-formed pyridine ring.

For example, a multi-step synthesis of 2-chloro-5-fluoronicotinonitrile begins with 2-chloro-5-fluoronicotinaldehyde. The aldehyde is first converted to its oxime with hydroxylamine, which is then dehydrated to the nitrile using a reagent like carbonyl diimidazole.[11] Another approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate to construct the 3-fluoropyridine ring.[12]

The following diagram illustrates the key synthetic pathways to access different isomers of fluoronicotinonitriles.

Caption: Synthetic pathways to fluoronicotinonitriles.

II. Reactivity and Synthetic Utility: A Tale of Two Functional Groups

The synthetic utility of fluorinated nicotinonitriles stems from the distinct yet electronically coupled reactivity of the fluorinated pyridine ring and the nitrile group. The electron-withdrawing nature of both the fluorine atom and the nitrile group significantly influences the reactivity of the scaffold.

Reactions of the Fluorinated Pyridine Ring

The fluorine atom, particularly at the 2- and 4-positions, is an excellent leaving group in SNAr reactions. This allows for the facile introduction of a wide range of nucleophiles, including O-, N-, S-, and C-based nucleophiles. This reactivity is a cornerstone of the utility of these building blocks, enabling late-stage functionalization in synthetic sequences.

Fluoronicotinonitriles can participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of C-C and C-N bonds.

-

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide. For example, 5- and 6-bromo-3-fluoro-2-cyanopyridines have been successfully coupled with various terminal alkynes using a palladium catalyst and a copper(I) co-catalyst.[13] This provides access to alkynyl-substituted fluoropyridines, which are themselves versatile intermediates. The reaction is typically carried out under mild conditions with a base such as triethylamine.[13][14]

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling an amine with an aryl halide.[3][15][16][17][18] While less commonly reported specifically for fluoronicotinonitriles, the principles of this reaction are applicable, allowing for the synthesis of aminonicotinonitriles. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[3][15][16][17][18]

The following diagram illustrates the key transformations of the fluorinated pyridine ring.

Caption: Key reactions of the fluorinated pyridine ring.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to afford the corresponding nicotinamide or nicotinic acid. This is a common transformation in the synthesis of bioactive molecules where a carboxylic acid or amide is required for target engagement. For example, 2-chloro-5-fluoronicotinic acid can be prepared from its corresponding nitrile.[19]

-

Reduction: The nitrile group can be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation. This provides access to fluorinated aminomethylpyridines, which are important pharmacophores.

-

Cycloaddition and Other Transformations: The nitrile group can also participate in cycloaddition reactions or be converted to other heterocycles, further expanding the synthetic utility of these building blocks.

III. Applications in Drug Discovery and Agrochemicals

The true value of fluorinated nicotinonitrile building blocks is realized in their application to the synthesis of complex and high-value molecules. Their ability to serve as scaffolds for the introduction of diverse functionalities has made them indispensable in both pharmaceutical and agrochemical research.

Pharmaceutical Applications

Fluorinated nicotinonitriles are key intermediates in the synthesis of a number of marketed drugs and clinical candidates.

-

Kinase Inhibitors: 2-Cyano-3-fluoropyridine is a crucial intermediate in the synthesis of the multi-kinase inhibitor sorafenib , used in the treatment of certain types of cancer. It is also a building block for tofacitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[2]

-

Other Therapeutic Areas: The cyanopyridine moiety is a common feature in molecules targeting a wide range of biological targets. The introduction of fluorine can enhance the potency and pharmacokinetic properties of these molecules. For example, cyanopyridine-based compounds have been investigated as Pim-1 kinase inhibitors for cancer therapy.[20]

Agrochemical Applications

In the agrochemical industry, the incorporation of fluorine is a well-established strategy for increasing the efficacy and metabolic stability of pesticides.[1][21] Fluorinated nicotinonitriles are valuable precursors for the synthesis of novel insecticides, herbicides, and fungicides.

-

Insecticides: The neonicotinoid class of insecticides, which act on the nicotinic acetylcholine receptor, often feature a substituted pyridine ring. Fluorinated analogs, synthesized from precursors like 2-chloro-5-(chloromethyl)pyridine, have been developed to improve their properties.[22][23]

-

Fungicides and Herbicides: The unique electronic properties of fluorinated nicotinonitriles make them attractive starting materials for the discovery of new agrochemicals with novel modes of action. For instance, the fungicide ipflufenoquin is synthesized from fluorinated precursors.[24]

The following table summarizes key fluorinated nicotinonitrile building blocks and their applications.

| Building Block | Structure | Key Synthetic Application(s) |

| 2-Cyano-3-fluoropyridine | C6H3FN2 | Synthesis of sorafenib and tofacitinib[2] |

| 2-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | Precursor for neonicotinoid insecticides and other agrochemicals[22] |

| 6-Fluoro-2-pyridinecarbonitrile | C6H3FN2 | Intermediate for pharmaceuticals and agrochemicals[25] |

| 5-Bromo-3-fluoro-2-cyanopyridine | C6H2BrFN2 | Precursor for Sonogashira coupling to form alkynylpyridines[13] |

IV. Experimental Protocols: Representative Procedures

To provide a practical context, detailed experimental procedures for the synthesis and reaction of a key fluorinated nicotinonitrile building block are presented below.

Protocol 1: Synthesis of 2-Chloro-5-fluoronicotinonitrile from 2-Chloro-5-fluoronicotinaldehyde[11]

Step A: Formation of the Oxime

-

To a solution of hydroxylamine hydrochloride (0.410 g, 5.902 mmol) in water (7.5 mL), add a solution of 2-chloro-5-fluoronicotinaldehyde (0.856 g, 5.365 mmol) in ethanol (10 mL) in one portion.

-

A white solid will precipitate. Stir the mixture at room temperature for 1 hour.

-